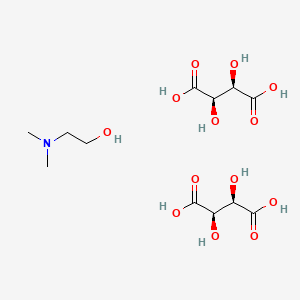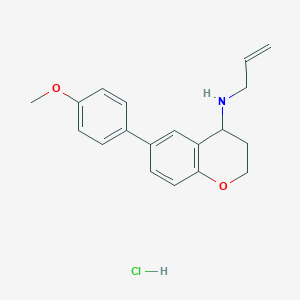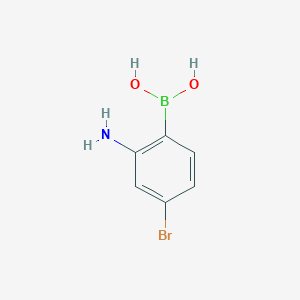![molecular formula C28H25ClN2O4 B14120890 1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14120890.png)
1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a chloro substituent, and a dimethylaminoethyl side chain
Preparation Methods
The synthesis of 1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the benzyloxyphenyl intermediate, followed by the introduction of the chloro substituent and the dimethylaminoethyl side chain. The final step involves the formation of the chromeno[2,3-c]pyrrole core through a cyclization reaction. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Addition: The compound can participate in addition reactions, particularly with electrophiles, leading to the formation of various adducts.
Scientific Research Applications
1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
1-(4-(Benzyloxy)phenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Lacks the chloro substituent, resulting in different chemical and biological properties.
1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(methylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Contains a methylamino group instead of a dimethylamino group, affecting its reactivity and interactions.
1-(4-(Methoxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: The benzyloxy group is replaced with a methoxy group, leading to variations in its chemical behavior.
These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C28H25ClN2O4 |
|---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
7-chloro-2-[2-(dimethylamino)ethyl]-1-(4-phenylmethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H25ClN2O4/c1-30(2)14-15-31-25(19-8-11-21(12-9-19)34-17-18-6-4-3-5-7-18)24-26(32)22-16-20(29)10-13-23(22)35-27(24)28(31)33/h3-13,16,25H,14-15,17H2,1-2H3 |
InChI Key |
MEQKQOKWAFKGGX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14120809.png)
![3'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14120813.png)

![N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14120830.png)
![6-(3-Methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14120831.png)
![N-(2-chlorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14120833.png)


![3,6-Bis(dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole](/img/structure/B14120847.png)


![Ethanone, 1-[3-[(4-methoxyphenyl)amino]phenyl]-](/img/structure/B14120861.png)
![(2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B14120864.png)
![2-Methylpyrido[1,2-a]benzimidazole](/img/structure/B14120866.png)
